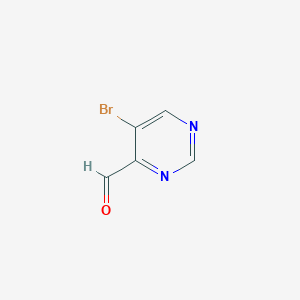

5-Bromopyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromopyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-4-1-7-3-8-5(4)2-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIYGKRGFGJVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670328 | |

| Record name | 5-Bromopyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-26-0 | |

| Record name | 5-Bromopyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopyrimidine 4 Carbaldehyde and Analogous Pyrimidine Carbaldehydes

Direct Formylation Strategies for Substituted Pyrimidine (B1678525) Rings

Direct formylation involves the introduction of a formyl group (-CHO) onto the pyrimidine nucleus in a single step. The success of these methods often depends on the electronic properties of the pyrimidine ring, with electron-rich systems being more susceptible to electrophilic attack.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.comchemistrysteps.com

The mechanism begins with the formation of the electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. The pyrimidine ring, acting as a nucleophile, attacks the electrophilic carbon of the iminium salt. This reaction is most effective when the pyrimidine ring is activated by electron-donating groups. For pyrimidines, which are inherently electron-deficient, the presence of activating substituents is often necessary for the reaction to proceed efficiently. rsc.org The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final pyrimidine carbaldehyde. chemistrysteps.com This method is a key strategy for producing intermediate carboxaldehydes that can be used to introduce further functionalities. ijpcbs.com

Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic and heterocyclic rings. wikipedia.org The method relies on the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized lithiated intermediate that can then be quenched with a suitable electrophile. wikipedia.org

For the synthesis of pyrimidine carbaldehydes, a pyrimidine derivative bearing a DMG such as an alkoxy, amide, or even a strategically placed halogen can be used. harvard.eduresearchgate.net The pyrimidine is treated with a strong lithium base at low temperatures, leading to regioselective lithiation at the position ortho to the DMG. researchgate.net Subsequent reaction of this organolithium intermediate with a formylating agent, most commonly DMF, introduces the aldehyde group. harvard.edu This approach offers excellent control over the position of formylation, which is a significant advantage over classical electrophilic substitution methods, especially for less reactive pyrimidine systems. wikipedia.org The use of highly hindered amide bases like TMPMgCl•LiCl has also proven effective for the metalation of electron-poor heteroarenes. harvard.edu

Functional Group Interconversion Pathways to the Carbaldehyde Moiety

An alternative to direct formylation is the conversion of an existing substituent on the pyrimidine ring into an aldehyde. This two-step approach is often highly reliable and provides access to pyrimidine carbaldehydes from a different set of starting materials.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the preparation of pyrimidine carbaldehydes, a hydroxymethylpyrimidine can be oxidized using a variety of mild reagents that prevent over-oxidation to the carboxylic acid. libretexts.org Commonly used reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and systems based on catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). libretexts.orgorganic-chemistry.orglibretexts.org These methods are generally high-yielding and tolerate a wide range of other functional groups. organic-chemistry.org

The direct oxidation of a methyl group to an aldehyde is more challenging but can be achieved under specific conditions. However, a more common strategy involves a two-step process where the methyl group is first halogenated (e.g., via free-radical bromination) to a halomethyl derivative, which is then hydrolyzed or oxidized to the aldehyde.

The partial reduction of carboxylic acid derivatives, such as esters and nitriles, provides another important route to aldehydes.

The reduction of a pyrimidine carboxylic acid ester to the corresponding aldehyde can be effectively accomplished using hydride reagents. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.com The reaction is typically performed at low temperatures, such as -78 °C, to trap the reaction at the aldehyde stage and prevent further reduction to the primary alcohol. libretexts.orgchemistrysteps.com At this low temperature, a stable hemiacetal intermediate is formed, which upon aqueous workup, hydrolyzes to the desired aldehyde. chemistrysteps.com

Similarly, pyrimidine carbonitriles can be selectively reduced to pyrimidine carbaldehydes. DIBAL-H is also a highly effective reagent for the partial reduction of nitriles to aldehydes. commonorganicchemistry.comaakash.ac.in The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed to the aldehyde during workup. aakash.ac.in Other methods, such as using Raney nickel in the presence of sodium hypophosphite, have also been reported for the reduction of nitriles to aldehydes. mq.edu.aursc.org

Pyrimidine Ring Annulation and Cycloaddition Reactions Incorporating Aldehyde Precursors

Instead of modifying a pre-formed pyrimidine, the ring can be constructed from acyclic components in a way that incorporates the aldehyde functionality or a precursor. These methods often involve condensation or cycloaddition reactions. researchgate.net A common strategy is the reaction of a three-carbon dielectrophilic component with an amidine. If one of the electrophilic sites is an aldehyde or a masked aldehyde, the resulting pyrimidine will bear this functionality.

For instance, [3+3] annulation reactions provide a powerful tool for pyrimidine synthesis. rsc.orgacs.org These can involve the reaction of amidines with α,β-unsaturated ketones or other suitable three-carbon synthons. rsc.org By choosing starting materials that already contain the desired aldehyde group (or a group that can be easily converted to one, like an acetal), substituted pyrimidine carbaldehydes can be assembled directly. Multicomponent reactions, where three or more reactants combine in a single pot, also offer efficient pathways to highly substituted pyrimidines, including those bearing aldehyde functionalities. organic-chemistry.orgresearchgate.net These methods are valuable for their atom economy and ability to rapidly build molecular complexity. researchgate.net

Synthetic Utilization of 5-Bromopyrimidine (B23866) and Other Halogenated Pyrimidines as Starting Materials

Halogenated pyrimidines, particularly bromo- and chloro-substituted derivatives, serve as versatile precursors in the synthesis of pyrimidine carbaldehydes. Their utility stems from the reactivity of the carbon-halogen bond, which allows for functionalization through various organometallic and substitution reactions.

A prominent method for the synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine involves a metal-halogen exchange. tandfonline.comtandfonline.com This one-pot synthesis utilizes the reaction of 5-bromopyrimidine with an organolithium reagent, such as n-butyllithium, at very low temperatures to form the highly reactive pyrimidin-5-yl-lithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, like a formate (B1220265) ester, to yield the desired aldehyde. tandfonline.com The instability of the pyrimidin-5-yl-lithium complex, which decomposes at temperatures above -80°C, necessitates strict temperature control throughout the reaction. tandfonline.com

While direct formylation of 5-bromopyrimidine is a key strategy, other halogenated pyrimidines and alternative synthetic routes are also employed in the synthesis of analogous structures. For instance, 4-bromopyrimidines can be synthesized in a one-pot reaction through the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide in dioxane. clockss.org This method provides a straightforward route to 4-bromo-substituted pyrimidines, which can be further functionalized. clockss.org

Furthermore, the synthesis of pyrimidine carbaldehydes can be achieved from non-halogenated precursors, but these methods often involve multiple steps or harsh reagents. tandfonline.com The use of halogenated pyrimidines often provides a more direct and regioselective route to the target carbaldehydes. The choice of starting material and synthetic route is often dictated by the desired substitution pattern on the final pyrimidine ring.

| Starting Material | Key Reagents | Intermediate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | n-Butyllithium, Formate Ester | Pyrimidin-5-yl-lithium | Pyrimidine-5-carboxaldehyde | One-pot synthesis via metal-halogen exchange; requires very low temperatures (-90°C). | tandfonline.comtandfonline.com |

| N-(cyanovinyl)amidine | Dry Hydrogen Bromide in Dioxane | - | 4-Bromopyrimidine | Simple one-pot cyclization reaction. | clockss.org |

| 4-Hydroxymethyl-substituted pyrimidines | Oxidizing Agent (e.g., MnO2) | - | Pyrimidine-4-carbaldehydes | Chemoselective oxidation of the alcohol. | researchgate.net |

| 4-Methylpyrimidines | Selenium Dioxide (SeO2) | - | Pyrimidine-4-carbaldehydes | Riley oxidation of the methyl group. | researchgate.net |

Optimization of Reaction Conditions and Scalability for 5-Bromopyrimidine-4-carbaldehyde Synthesis

For the synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine, temperature is a critical parameter. tandfonline.com The lithiated intermediate is unstable at temperatures above -80°C, making stringent temperature control essential for achieving a good yield. tandfonline.com Attempts to use alternative formylating agents such as dimethylformamide (DMF) or N-methylformanilide with the pyrimidin-5-yl-lithium intermediate were unsuccessful in yielding the aldehyde, highlighting the importance of selecting the appropriate electrophile. tandfonline.com The one-pot nature of this reaction, proceeding from 5-bromopyrimidine to the final aldehyde without isolation of the intermediate, is a significant process optimization, improving efficiency and reducing waste. tandfonline.comtandfonline.com

General strategies for optimizing pyrimidine synthesis often involve screening different bases, solvents, and catalysts. researchgate.netnih.gov For instance, studies on the synthesis of other pyrimidine derivatives have shown that the choice of base and solvent can significantly impact reaction yield and time. researchgate.netnih.gov The use of solvent-free conditions or environmentally benign solvents like water is also an increasing focus in green chemistry approaches to pyrimidine synthesis. researchgate.netjsynthchem.com

Scalability is a crucial consideration for the practical application of any synthetic method. rsc.org A scalable synthesis should ideally involve robust reactions that are not overly sensitive to minor fluctuations in conditions, use readily available and cost-effective reagents, and minimize the number of purification steps. The one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine shows promise for scalability due to its efficiency. tandfonline.comtandfonline.com However, the requirement for cryogenic temperatures could present a challenge for large-scale industrial production, potentially requiring specialized equipment and increasing costs. tandfonline.com Future work in this area could focus on developing alternative routes that proceed under less stringent conditions or exploring flow chemistry setups, which can offer better control over reaction parameters like temperature and mixing, even for highly exothermic or fast reactions. semanticscholar.org

| Parameter | Condition/Reagent | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | Below -90°C for lithiation | Crucial for the stability of the pyrimidin-5-yl-lithium intermediate; higher temperatures lead to decomposition. | tandfonline.com |

| Formylating Agent | Formate Ester | Successful formation of the aldehyde. | tandfonline.com |

| Formylating Agent | DMF, N-methylformanilide | Unsuccessful in yielding the aldehyde with pyrimidin-5-yl-lithium. | tandfonline.com |

| Solvent | Solvent-free or water | Can lead to more environmentally friendly ("green") synthesis protocols. | researchgate.netnih.gov |

| Process | One-pot reaction | Increases efficiency, reduces waste, and simplifies the overall process. | tandfonline.comtandfonline.com |

| Technology | Flow chemistry | Potential for improved control over reaction parameters and enhanced scalability. | semanticscholar.org |

Chemical Reactivity and Transformation Pathways of 5 Bromopyrimidine 4 Carbaldehyde

Reactivity Profile of the Aldehyde Functional Group

The formyl group at the C4 position of the pyrimidine (B1678525) ring is a classic electrophilic center, susceptible to a range of nucleophilic attacks and redox reactions. Its reactivity is modulated by the electron-withdrawing nature of the adjacent pyrimidine ring.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

The carbonyl carbon of the aldehyde is sp² hybridized and trigonal planar, making it an accessible site for nucleophilic attack. libretexts.org Upon addition, the carbon's hybridization changes to sp³, forming a tetrahedral intermediate. libretexts.org If the incoming nucleophile is not a hydride, a new stereocenter is created at the carbonyl carbon.

Common nucleophilic addition reactions involve organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. organic-chemistry.orgyoutube.com These reactions add a new carbon-carbon bond, leading to the formation of secondary alcohols after an acidic workup. leah4sci.commasterorganicchemistry.com For example, the reaction of an aldehyde with a Grignard reagent proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.org

The stereochemical outcome of such additions depends on the environment. In an achiral solvent without a chiral catalyst, the nucleophile can attack from either face of the planar carbonyl group with equal probability, typically resulting in a racemic mixture of the two possible enantiomers. libretexts.org However, if the substrate itself contains chiral centers or if the reaction is conducted in the presence of a chiral catalyst, one stereoisomer may be favored over the other. diva-portal.org

Table 1: General Nucleophilic Addition Reactions at the Aldehyde Group This table presents expected reactions based on general principles of aldehyde chemistry.

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after workup) | Product Type |

|---|---|---|---|---|

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tetrahedral alkoxide | 1-(5-Bromopyrimidin-4-yl)ethanol | Secondary Alcohol |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Tetrahedral alkoxide | (5-Bromopyrimidin-4-yl)methanol | Primary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Tetrahedral alkoxide | 2-(5-Bromopyrimidin-4-yl)-2-hydroxyacetonitrile | Cyanohydrin |

Condensation Reactions, Including Aldol (B89426) and Schiff Base Formations

The aldehyde group readily participates in condensation reactions, where an initial nucleophilic addition is followed by a dehydration step.

Schiff Base Formation: 5-Bromopyrimidine-4-carbaldehyde can react with primary amines to form imines, also known as Schiff bases. nih.gov The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. youtube.com Subsequent acid-catalyzed dehydration of the carbinolamine yields the final imine product. nih.gov This reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. researchgate.net The synthesis of Schiff bases from various amines and aldehydes, including heterocyclic aldehydes like pyridine-4-carbaldehyde, is a well-established transformation. jetir.orgresearchgate.netresearchgate.net

Aldol and Knoevenagel Condensations: In the presence of a base, an aldehyde with α-hydrogens can form an enolate, which can then act as a nucleophile. However, this compound lacks α-hydrogens and thus cannot self-condense via an aldol reaction. It can, however, act as the electrophilic partner in a "crossed" aldol or Claisen-Schmidt condensation with another enolizable ketone or aldehyde. masterorganicchemistry.com

More relevantly, it can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates). masterorganicchemistry.com This reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond after addition and subsequent dehydration.

Table 2: Condensation Reactions of this compound This table presents expected reactions based on general principles of condensation chemistry.

Selective Redox Transformations of the Formyl Group (Oxidation and Reduction)

The aldehyde functional group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The formyl group is readily reduced to a primary hydroxymethyl group. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder, more selective reagent that is typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions. Given the presence of the reducible pyrimidine ring, NaBH₄ would likely be the preferred reagent for the selective reduction of the aldehyde to (5-bromopyrimidin-4-yl)methanol.

Oxidation: The aldehyde can be oxidized to the corresponding 5-bromopyrimidine-4-carboxylic acid. Standard oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant is critical to avoid unwanted side reactions, such as oxidation of the pyrimidine ring itself or reaction with the bromine substituent under harsh conditions.

Reactivity of the Bromine Substituent on the Pyrimidine Core

The bromine atom at the C5 position is a versatile handle for introducing further molecular complexity. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

The bromine atom can be swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation converts the electrophilic C-Br bond into a highly nucleophilic C-metal bond, effectively reversing the polarity (umpolung) of the C5 carbon. The resulting organometallic intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond.

This reaction is typically carried out at very low temperatures (e.g., -78 °C or below) using an organolithium reagent like n-butyllithium (n-BuLi) to prevent side reactions, such as the nucleophilic attack of the n-BuLi on the aldehyde or the pyrimidine ring. researchgate.net A study on the synthesis of the fungicide Fenarimol demonstrated that a lithium-bromine exchange on 5-bromopyrimidine (B23866) can be performed successfully on a large scale by adding n-BuLi to a solution of the pyrimidine and the electrophile at cryogenic temperatures. researchgate.net This "Barbier-style" procedure minimizes the lifetime of the reactive 5-lithiopyrimidine intermediate, suppressing side reactions. researchgate.net Alternatively, the aldehyde group could be protected as an acetal (B89532) before performing the exchange.

Table 3: Halogen-Metal Exchange and Electrophilic Trapping This table presents expected reactions based on established procedures for bromopyrimidines.

| Step | Reagents | Intermediate/Product | Notes |

|---|---|---|---|

| 1. Protection (Optional) | Ethylene glycol, Acid catalyst | 2-(5-Bromopyrimidin-4-yl)-1,3-dioxolane | Protects the aldehyde from the organolithium reagent. |

| 2. Halogen-Metal Exchange | n-BuLi, THF, -78 °C | 5-Lithiopyrimidine derivative | Generates a potent nucleophile at C5. |

| 3. Electrophilic Trap | e.g., Benzaldehyde (PhCHO) | Hydroxy(phenyl)(5-(pyrimidin-4-yl-acetal))methanol | Forms a new C-C bond. |

| 4. Deprotection | Aqueous acid | (5-(1-hydroxy-2-phenylethyl)pyrimidin-4-yl)methanol | Regenerates the aldehyde (or its reduced form if the electrophile reacts). |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Ligand Effects

Aromatic rings that are electron-deficient, such as pyrimidine, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction is further facilitated by the presence of electron-withdrawing groups, like the formyl group at C4, which can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

In the case of this compound, the bromine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). The pyrimidine ring nitrogens and the C4-formyl group activate the ring for nucleophilic attack. uniatlantico.edu.co The attack of a nucleophile at C5 leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the ring nitrogens and the oxygen atom of the formyl group. Subsequent loss of the bromide leaving group restores the aromaticity and yields the substituted product.

The regioselectivity of SNAr reactions on substituted pyrimidines can be high. On 2,4,5-trichloropyrimidine, for example, substitution highly favors the 4-position. d-nb.info Additives and ligands can also influence the reaction. For instance, SNAr reactions can be performed under mild, aqueous conditions using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can enhance solubility and reactivity. d-nb.info While the leaving group ability in SNAr reactions is often F > Cl > Br > I, the precise conditions and substrate determine the outcome. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C5-position of the pyrimidine ring. These reactions are fundamental in the synthesis of complex heterocyclic compounds. urfu.ruresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromide with an organoboron reagent. It is a powerful method for forming carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidine with arylboronic acids can be used to synthesize 5-arylpyrimidines. researchgate.netrsc.org The reaction conditions are typically mild, and a variety of functional groups are tolerated. Microwave irradiation has been shown to enhance the efficiency of these reactions. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the bromide with a terminal alkyne, providing a direct route to 5-alkynylpyrimidines. wikipedia.orglibretexts.orgyoutube.com This reaction generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgyoutube.com These alkynylpyrimidines are valuable intermediates for further transformations. nih.gov Microwave-assisted Sonogashira protocols have been developed to accelerate the synthesis of these compounds. sigmaaldrich.com

Stille Coupling: The Stille reaction utilizes an organotin reagent to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.org Halogen-substituted pyrimidines are effective coupling partners in Stille reactions, allowing for the introduction of various organic groups. wikipedia.org While highly versatile, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidine Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromopyrimidine, Arylboronic acid | Pd(OAc)₂/PCy₃, K₂CO₃ | 5-Arylpyrimidine | urfu.ruresearchgate.net |

| Sonogashira | 5-Bromopyrimidine, Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-(Phenylethynyl)pyrimidine | sigmaaldrich.comresearchgate.net |

| Stille | 5-Bromopyrimidine, Organostannane | Pd(PPh₃)₄ | 5-Substituted pyrimidine | wikipedia.org |

Reactivity of the Pyrimidine Heterocyclic Ring System

Electrophilic Aromatic Substitution Patterns

The pyrimidine ring is generally considered electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. mnstate.edumasterorganicchemistry.com For this compound, the bromine atom and the aldehyde group are both electron-withdrawing, further deactivating the ring towards electrophilic attack.

In some cases, the pyrimidine ring can act as an electrophile itself, particularly when protonated by a strong acid. nih.gov This can lead to Friedel-Crafts-type alkylation reactions with electron-rich arenes. nih.gov The reaction of 5-bromopyrimidine with electron-rich arenes in the presence of a Brønsted acid can lead to the formation of 4-aryl-5-bromopyrimidines after an oxidative rearomatization step. nih.govresearchgate.net

Annulation and Fused Ring System Formation (e.g., Friedländer-type, Pyrido[2,3-d]pyrimidine (B1209978) Synthesis)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities. nih.govjocpr.comorgchemres.orgscirp.org

Friedländer-Type Synthesis: The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings and can be adapted for the synthesis of pyridopyrimidines. wikipedia.orgorganic-chemistry.org This typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org 4-Aminopyrimidine-5-carbaldehydes, which can be derived from this compound, are key intermediates in Friedländer-type reactions to produce 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.orgresearchgate.net The reaction often proceeds under solvent-free conditions in the presence of a Lewis acid catalyst like BF₃-Et₂O. arkat-usa.org

The synthesis of pyrido[2,3-d]pyrimidines can also be achieved through multi-component reactions, which offer an efficient and atom-economical approach. orgchemres.orgscirp.orgresearchgate.net These reactions often involve the condensation of an aminopyrimidine with an aldehyde and a compound with an active methylene group. scirp.orgresearchgate.net

Inverse Electron Demand Diels-Alder Reactions

The electron-deficient nature of the pyrimidine ring makes it a suitable diene component in inverse electron demand Diels-Alder (iEDDA) reactions. wur.nlnih.govsigmaaldrich.com This type of cycloaddition is a powerful tool for the synthesis of various heterocyclic systems. acs.orgnih.gov In these reactions, the pyrimidine reacts with an electron-rich dienophile. nih.gov

While specific examples involving this compound are not prevalent in the provided search results, the general reactivity of pyrimidines in iEDDA reactions is well-established. wur.nl The presence of electron-withdrawing groups on the pyrimidine ring generally increases the rate of the reaction. wur.nl Intramolecular iEDDA reactions of pyrimidines bearing a dienophilic side chain have been extensively studied for the construction of fused pyridine (B92270) rings. wur.nl

Regioselectivity and Chemoselectivity in Complex Reaction Systems Involving this compound

The presence of multiple reactive sites in this compound—the bromine atom, the aldehyde group, and the pyrimidine ring itself—necessitates careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity.

For instance, in palladium-catalyzed cross-coupling reactions, the reaction selectively occurs at the C-Br bond, leaving the aldehyde group and the pyrimidine ring intact. urfu.ruresearchgate.net This allows for the introduction of various substituents at the 5-position.

In contrast, under strong acidic conditions, the pyrimidine ring can be activated to undergo electrophilic attack at the C4 position by electron-rich arenes. nih.govresearchgate.net This highlights the ability to switch the reactivity by tuning the reaction conditions.

Furthermore, in the synthesis of pyrido[2,3-d]pyrimidines, the aldehyde group of a 4-aminopyrimidine-5-carbaldehyde (B100492) derivative selectively condenses with the active methylene compound in a Friedländer-type annulation, demonstrating the chemoselective nature of this transformation. arkat-usa.orgresearchgate.net

The interplay between these different reactive pathways allows for the strategic and selective functionalization of the this compound scaffold, making it a valuable building block in the synthesis of complex heterocyclic molecules.

Advanced Applications in Organic Synthesis and Materials Science

5-Bromopyrimidine-4-carbaldehyde as a Versatile Synthetic Building Block

The reactivity of the aldehyde and the bromo-substituent on the pyrimidine (B1678525) ring makes this compound a highly valuable and versatile precursor in synthetic organic chemistry.

Precursor in the Construction of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, Pyrazolopyrimidines)

This compound is a key starting material for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from preformed pyrimidine precursors. nih.gov One of the main synthetic strategies involves using an N-substituted pyrimidine-4-amine that has a carbon-based functional group, such as an aldehyde (CHO), at the C5 position. nih.gov This approach allows for the construction of the fused pyridine (B92270) ring onto the pyrimidine core. For instance, a preformed N-substituted pyrimidine-4-amine bearing a formyl group can undergo intramolecular cyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov While direct examples starting from this compound are not extensively documented, its structural similarity to the required precursors makes it an ideal candidate for such transformations. The presence of the bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, enhancing the molecular diversity of the resulting pyrido[2,3-d]pyrimidine derivatives. nih.govcapes.gov.br

Pyrazolopyrimidines: Pyrazolopyrimidines are another important class of fused heterocycles with significant biological activities. researchgate.nettsijournals.comnih.gov The synthesis of pyrazolo[3,4-d]pyrimidines can be efficiently carried out using pyrimidine-5-carbaldehyde (B119791) derivatives. A notable example is the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines to produce 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole (B372694) ring fused to the pyrimidine. researchgate.net Given that this compound possesses the necessary aldehyde functionality, it can readily react with various hydrazine (B178648) derivatives to construct the pyrazolopyrimidine scaffold. The reaction typically involves the condensation of the aldehyde with the hydrazine, followed by an intramolecular cyclization. The resulting bromo-substituted pyrazolopyrimidine can then be further modified, for example, through Suzuki or Sonogashira coupling reactions, to introduce a wide range of substituents. nih.gov

Strategic Component in Multi-Component Reaction Design for Chemical Library Synthesis

Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science, allowing for the rapid and efficient generation of large and diverse chemical libraries from simple starting materials. orgchemres.orgnih.govjocpr.comjocpr.com The strategy of employing MCRs is highly valued for its ability to quickly build molecular complexity in a single step. dovepress.com Although specific MCRs involving this compound are not extensively reported, its bifunctional nature makes it an excellent candidate for the design of novel MCRs.

The aldehyde group can participate in a variety of classic MCRs, such as the Ugi, Passerini, or Hantzsch reactions, while the bromo-substituent provides a site for post-MCR modifications. nih.gov For example, a hypothetical MCR could involve the reaction of this compound with an amine, an isocyanide, and a carboxylic acid (an Ugi-type reaction) to generate a complex, acyclic intermediate. This intermediate could then undergo an intramolecular cyclization or a subsequent cross-coupling reaction at the bromo-position to yield a diverse library of heterocyclic compounds. The use of such strategies enables the exploration of vast chemical space and the discovery of new molecules with desired biological or material properties. jocpr.comjocpr.comdovepress.com

Development of Functionalized Pyrimidine Derivatives for Advanced Materials

The pyrimidine core is a key component in many functional materials due to its electronic properties. By strategically modifying the pyrimidine ring of this compound, it is possible to develop new materials with tailored electronic and optical characteristics.

Synthesis of Compounds with Tunable Electronic and Optical Properties

Functionalized pyrimidine derivatives have been shown to possess interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.net The electronic and optical properties of these materials can be fine-tuned by introducing different substituents onto the pyrimidine ring.

Starting from this compound, the aldehyde group can be transformed into various conjugated systems, such as alkynes, vinylenes, or other aromatic rings, through reactions like Wittig or Horner-Wadsworth-Emmons olefination, or Sonogashira coupling. nih.govresearchgate.net The bromine atom can be substituted with different aryl or heteroaryl groups via Suzuki or Stille cross-coupling reactions. These modifications can extend the π-conjugation of the molecule, leading to changes in the absorption and emission spectra. The ability to systematically vary the substituents allows for the creation of a library of pyrimidine-based chromophores with a wide range of colors and emission efficiencies, demonstrating the potential of this compound as a versatile platform for the development of advanced optical materials.

Utilization as Ligands in Transition Metal Catalysis and Coordination Chemistry

Pyrimidine-containing molecules are widely used as ligands in coordination chemistry and have found applications in transition metal catalysis. jchr.org The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, and the substituents on the ring can be designed to modulate the electronic and steric properties of the resulting metal complexes.

Ligands derived from this compound can be synthesized by converting the aldehyde group into a chelating moiety, such as an imine, an oxime, or a hydrazone. For example, condensation of the aldehyde with a substituted amine can yield a Schiff base ligand. The bromine atom can be retained for further reactions or replaced with another functional group to create multidentate ligands. These ligands can then be complexed with various transition metals, such as palladium, platinum, ruthenium, or copper, to form coordination compounds with potential catalytic activity. The catalytic properties of these complexes would depend on the nature of the metal center and the ligand framework, opening up possibilities for their use in a variety of organic transformations.

Intermediacy in the Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly those with therapeutic potential. researchgate.netacs.orgnih.govnih.govrsc.org The pyrimidine scaffold is a common feature in many kinase inhibitors, which are an important class of anticancer drugs. acs.orgnih.govnih.govrsc.orgnih.gov

For instance, the pyrazolo[3,4-d]pyrimidine core, which can be synthesized from pyrimidine-5-carbaldehyde derivatives, is the central scaffold of several approved kinase inhibitors, including Ibrutinib. rsc.orgnih.gov The synthesis of such molecules often involves the construction of the fused heterocyclic system followed by the introduction of various substituents to optimize biological activity. This compound provides a convenient entry point to this class of compounds. The aldehyde group allows for the formation of the pyrazole ring, while the bromine atom serves as a versatile handle for introducing key pharmacophoric groups through cross-coupling reactions. The ability to readily access and functionalize the pyrazolo[3,4-d]pyrimidine scaffold makes this compound a valuable intermediate in the discovery and development of new kinase inhibitors and other complex bioactive molecules. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Bromopyrimidine 4 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 5-Bromopyrimidine-4-carbaldehyde. nih.govresearchgate.net These two methods are complementary, with IR spectroscopy sensitive to changes in the dipole moment and Raman spectroscopy detecting changes in polarizability during molecular vibrations. nih.govfiveable.me

In the analysis of compounds similar to this compound, characteristic vibrational modes can be assigned to specific functional groups. For instance, the carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong absorption band in the IR spectrum, generally in the range of 1655-1635 cm⁻¹. The presence of α,β-unsaturation, as seen in the pyrimidine (B1678525) ring, can influence the position of this band. researchgate.net Aromatic C=C and C-H stretching and bending vibrations from the pyrimidine ring will also produce distinct peaks in both IR and Raman spectra. fiveable.meresearchgate.net The C-Br stretching vibration is also a characteristic feature, although it may be weaker and appear at lower frequencies.

The interpretation of these spectra is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and intensities, assisting in the assignment of experimental bands. cardiff.ac.uknih.gov The comparison of experimental spectra with theoretical calculations for related molecules, such as 6-Bromopyridine-2-carbaldehyde, has demonstrated good agreement, allowing for a detailed understanding of the vibrational modes. nih.gov

Table 1: Predicted Vibrational Frequencies for a Related Brominated Heterocyclic Aldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3104 |

| C-H Stretch (aromatic) | 3098 |

| C=O Stretch | ~1650 |

| C=C/C=N Ring Stretch | ~1400-1600 |

| C-H Bend (in-plane) | ~1000-1300 |

| C-H Bend (out-of-plane) | ~700-900 |

| C-Br Stretch | <700 |

Note: Data is illustrative and based on calculations for a similar molecule, 5-chloro-7-azaindole-3-carbaldehyde dimer. mdpi.com Actual frequencies for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, including this compound. organicchemistrydata.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the protons on the pyrimidine ring. The chemical shift (δ) of the aldehyde proton is typically found in the downfield region (around 9-10 ppm). The protons on the pyrimidine ring will exhibit chemical shifts and coupling patterns that are characteristic of their positions relative to the nitrogen atoms and the bromo and carbaldehyde substituents.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 180-200 ppm. The carbon atoms of the pyrimidine ring will have shifts influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents. For example, in pyrazolo[1,5-a]pyrimidine derivatives, ¹³C resonances have been unambiguously assigned using 2D NMR experiments. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in more complex derivatives. nih.govipb.pt These experiments establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrimidines

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.0 - 10.5 | - |

| Aldehyde C | - | 180 - 200 |

| Pyrimidine H | 7.0 - 9.5 | - |

| Pyrimidine C | - | 110 - 170 |

Note: These are general ranges and the exact chemical shifts for this compound will be specific to its structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. miamioh.edu

The fragmentation of the molecular ion upon electron impact provides valuable structural information. chemguide.co.uk Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). libretexts.org For aromatic and heterocyclic systems, the ring structure is often stable, leading to a prominent molecular ion peak. Fragmentation of the pyrimidine ring itself can also occur, leading to a series of fragment ions that can be rationalized to support the proposed structure. The fragmentation patterns of similar pyrimidine bases like thymine and 5-bromouracil have been studied, revealing that the core ring cleavage is a dominant fragmentation channel. nih.gov

Table 3: Predicted m/z Values for Key Fragments of this compound

| Fragment | Description | Predicted m/z |

| [C₅H₃⁷⁹BrN₂O]⁺ | Molecular Ion (⁷⁹Br) | 186 |

| [C₅H₃⁸¹BrN₂O]⁺ | Molecular Ion (⁸¹Br) | 188 |

| [C₅H₂⁷⁹BrN₂O]⁺ | Loss of H | 185 |

| [C₅H₂⁸¹BrN₂O]⁺ | Loss of H | 187 |

| [C₄H₃⁷⁹BrN₂]⁺ | Loss of CO | 158 |

| [C₄H₃⁸¹BrN₂]⁺ | Loss of CO | 160 |

| [C₅H₃N₂O]⁺ | Loss of Br | 107 |

Note: These are predicted values and the actual mass spectrum may show additional fragments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

The crystal structure of a related compound, 4-bromobenzaldehyde, has been determined, revealing details of its molecular geometry and packing in the crystal lattice. researchgate.net Similarly, the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde shows that the molecules form dimers in the solid state through hydrogen bonding. mdpi.com For this compound, X-ray crystallography would reveal not only the intramolecular geometry but also the intermolecular interactions, such as halogen bonding or π-π stacking, that govern its supramolecular architecture. st-andrews.ac.uk

Table 4: Illustrative Crystallographic Data for a Brominated Aromatic Aldehyde

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.3992(18) |

| b (Å) | 3.9369(2) |

| c (Å) | 12.8006(8) |

| β (°) | 103.504(2) |

| V (ų) | 1342.60(14) |

| Z | 8 |

Note: Data is for 4-bromobenzaldehyde and serves as an example. researchgate.net

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Probing

Beyond the core techniques, advanced spectroscopic methods can provide deeper insights into the conformational and electronic properties of this compound. For instance, vacuum ultraviolet (VUV) photoabsorption spectroscopy, combined with theoretical calculations, can be used to probe the electronic excited states of bromopyrimidines. mdpi.com Such studies provide information about π* ← π and other electronic transitions, which are fundamental to understanding the photophysical and photochemical properties of the molecule.

Time-resolved spectroscopy can be employed to study the dynamics of excited states and any photochemical reactions that may occur. fiveable.me Furthermore, techniques like surface-enhanced Raman spectroscopy (SERS) could be utilized to enhance the Raman signals, allowing for the study of the molecule at very low concentrations or on surfaces. fiveable.me These advanced methods, while more specialized, can offer a more complete picture of the molecule's behavior and properties.

Computational Chemistry and Theoretical Investigations of 5 Bromopyrimidine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.irdergipark.org.trmdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) to perform these calculations. nih.govnih.govmaterialsciencejournal.org

Once the geometry is optimized, various electronic properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which define the molecular structure. Other properties, such as the molecular electrostatic potential (MEP), provide insights into the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. mdpi.com For 5-Bromopyrimidine-4-carbaldehyde, DFT calculations would reveal the precise geometry of the pyrimidine (B1678525) ring and the orientation of the bromo and carbaldehyde substituents.

Table 1: Representative Optimized Geometric Parameters (DFT/B3LYP) This table presents typical data obtained from DFT calculations for a molecule similar in structure to this compound and is for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.89 Å |

| C-C (aldehyde) Bond Length | ~1.48 Å |

| N-C-N Bond Angle | ~115° |

| O=C-H Bond Angle | ~121° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would identify the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron donation and acceptance during a reaction. From the energies of the HOMO and LUMO, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated.

Table 2: Illustrative Global Reactivity Descriptors from FMO Analysis This table contains example values derived from FMO analysis for illustrative purposes.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -7.0 to -8.5 |

| LUMO Energy (ELUMO) | - | -2.0 to -3.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 7.0 to 8.5 |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.5 to 6.0 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com These calculations, typically carried out using DFT, determine the frequencies corresponding to the different vibrational modes of the molecule, such as bond stretching and bending. nih.gov

The calculated frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and other factors in the computational model. Therefore, they are commonly scaled by an empirical factor to improve the agreement with experimental data from FT-IR and Raman spectroscopy. tandfonline.com This correlation allows for the confident assignment of absorption bands in the experimental spectra to specific molecular vibrations. nih.gov For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the C-Br stretch, C-H stretches, and various pyrimidine ring vibrations. vscht.czpressbooks.pub

Table 3: Comparison of Calculated and Typical Experimental Vibrational Frequencies (cm-1) This table shows representative calculated frequencies for key functional groups and their corresponding experimental ranges.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Range |

|---|---|---|

| Aromatic C-H stretch | ~3050-3100 | 3000-3100 |

| Aldehyde C-H stretch | ~2720, ~2820 | 2695-2830 |

| C=O stretch (aldehyde) | ~1705 | 1685-1710 |

| Pyrimidine Ring C=C/C=N stretch | ~1400-1600 | 1400-1600 |

| C-Br stretch | ~650 | 500-700 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov DFT calculations are used to determine the geometries and energies of these species. researchgate.net

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. rsc.org For this compound, computational studies could investigate mechanisms such as its synthesis via formylation of 5-bromopyrimidine (B23866) or its participation in reactions like Knoevenagel condensation or nucleophilic addition to the carbonyl group. nih.govmdpi.com These studies provide a step-by-step molecular view of bond-breaking and bond-forming processes.

Conformation-Dependent Intramolecular Interactions and Isomerism Studies

Molecules that can adopt different spatial arrangements of their atoms are said to have multiple conformations. Theoretical calculations are essential for studying the relative stabilities of these conformers. nih.gov For this compound, the primary conformational flexibility arises from the rotation of the carbaldehyde group around the single bond connecting it to the pyrimidine ring.

Computational methods can be used to perform a potential energy scan by systematically rotating this bond and calculating the energy at each step. This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which represent the rotational barriers. Such studies can determine the most stable conformation of the molecule and investigate potential intramolecular interactions, such as hydrogen bonding or steric hindrance, that influence its shape and reactivity. nih.gov

Prediction of Spectroscopic Parameters Through Theoretical Approaches

Beyond vibrational spectra, theoretical methods can predict other spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the 1H and 13C NMR spectra of organic molecules. materialsciencejournal.org

These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in structure verification and assignment. nih.govgithub.io The accuracy of the prediction depends on the level of theory, basis set, and the inclusion of solvent effects in the calculation. For this compound, theoretical predictions would provide the chemical shifts for each unique hydrogen and carbon atom, which is invaluable for interpreting experimental NMR data.

Table 4: Representative Theoretical vs. Experimental 1H and 13C NMR Chemical Shifts (ppm) This table presents hypothetical predicted NMR data for this compound for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

|---|---|---|

| H (aldehyde) | ~10.1 | 9.9 - 10.2 |

| H2 (ring) | ~9.4 | 9.2 - 9.5 |

| H6 (ring) | ~9.2 | 9.0 - 9.3 |

| C (aldehyde, C=O) | ~190 | 188 - 192 |

| C4 (ring, C-CHO) | ~160 | 158 - 162 |

| C2/C6 (ring) | ~158-162 | 157 - 161 |

| C5 (ring, C-Br) | ~125 | 122 - 128 |

Q & A

Q. What are the recommended synthetic routes for 5-Bromopyrimidine-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of pyrimidine derivatives at the 5-position, followed by formylation at the 4-position. For example, substituting a precursor like 4-methylpyrimidine with NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl₄ or DCM can introduce bromine . Subsequent oxidation of the methyl group using MnO₂ or SeO₂ yields the aldehyde. Key optimization factors include:

- Temperature : Bromination typically requires 60–80°C for complete conversion.

- Catalyst : Use of Lewis acids (e.g., FeCl₃) may enhance regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Data Contradiction : Some studies report incomplete bromination at lower temperatures (e.g., <50°C), necessitating iterative TLC monitoring .

Q. How should researchers safely handle this compound given limited toxicological data?

- Methodological Answer : While specific toxicological data for this compound are scarce, analogous brominated aldehydes (e.g., 4-(Bromomethyl)benzaldehyde) suggest precautions:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.

- First Aid : In case of skin contact, wash immediately with soap/water for 15+ minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Contradiction Note : Unlike chlorinated analogs, brominated compounds may release HBr under acidic conditions, requiring neutralization with NaHCO₃ .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons in pyrimidine ring resonate at δ 8.5–9.0 ppm (doublets or triplets depending on substitution) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; brominated carbon at δ 105–110 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹.

- MS : ESI-MS typically shows [M+H]⁺ at m/z 201 (C₅H₄BrN₂O⁺).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer : Conflicting reports on bromination regioselectivity (e.g., 5- vs. 6-position) can be addressed via DFT calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set):

- Transition State Analysis : Compare activation energies for bromination at competing sites.

- Solvent Effects : Simulate polarity impacts (e.g., DCM vs. THF) on intermediate stability.

- Case Study : A 2023 study on 5-Bromo-2,4-dimethoxypyrimidine used MD simulations to identify solvent-dependent stabilization of bromo-intermediates, explaining yield discrepancies in literature .

Q. What strategies mitigate side reactions during formylation of 5-Bromopyrimidine intermediates?

- Methodological Answer : Common side reactions include over-oxidation (to carboxylic acid) or aldol condensation. Mitigation strategies:

- Controlled Oxidation : Use MnO₂ in anhydrous DCM at 0–5°C to limit over-oxidation.

- Protecting Groups : Temporarily protect aldehyde with acetals (e.g., ethylene glycol) during bromination.

- Additives : Add molecular sieves to sequester water, preventing acid-catalyzed side reactions .

- Data Contradiction : Some protocols report successful formylation with SeO₂ in dioxane (80% yield), while others note <50% yields due to selenium residues complicating purification .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, while the aldehyde enables nucleophilic additions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key considerations:

- Steric Effects : Bulky ligands (e.g., XPhos) enhance selectivity in Pd-catalyzed couplings by reducing β-hydride elimination.

- Electronic Effects : Electron-withdrawing aldehyde groups activate the pyrimidine ring for SNAr reactions with amines or thiols.

- Case Study : A 2024 study demonstrated that electron-deficient arylboronic acids (e.g., 4-CF₃-substituted) achieve >90% coupling yields under microwave irradiation (120°C, 30 min) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or NMR shifts for this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Recommended steps:

Reproduce Synthesis : Follow literature protocols exactly, noting solvent grades and drying methods.

Analytical Cross-Validation : Use HPLC (C18 column, MeCN/H₂O) to confirm purity >99%.

Crystallography : Single-crystal X-ray diffraction (if feasible) resolves polymorph ambiguity.

- Example : A 2022 study found that recrystallization from EtOH vs. MeOH produced polymorphs with MP differences of 5–7°C .

Methodological Tables

Q. Table 1. Comparative Yields for Bromination Methods

| Precursor | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylpyrimidine | NBS/AIBN | CCl₄ | 80 | 75 | |

| 4-Methylpyrimidine | Br₂/FeCl₃ | DCM | 25 | 60 |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signal | Observed Range | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde proton | δ 9.8–10.2 (s) | Sensitive to trace moisture |

| ¹³C NMR | C-Br | δ 105–110 | Confirmed via DEPT-135 |

| IR | C=O stretch | 1680–1710 cm⁻¹ | Overlaps with conjugated C=C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.